(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound characterized by its complex structure, which includes a thiazolone ring, a chlorinated phenyl group, and an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions
Formation of Thiazolone Core: The thiazolone ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Substitution Reactions: The chlorinated phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated phenol reacts with the thiazolone intermediate.
Ethoxy Group Introduction: The ethoxy group is typically introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group on the phenyl ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the hydroxyl and imino groups makes it a candidate for interactions with biological macromolecules.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The chlorinated phenyl group and the thiazolone ring are structural motifs found in several bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
5-[(E)-1-(3-CHLORO-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: Lacks the ethoxy group, which may affect its solubility and reactivity.
5-[(E)-1-(3-CHLORO-5-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and biological activity.
Uniqueness
The presence of the ethoxy group in 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE distinguishes it from similar compounds, potentially enhancing its solubility and modifying its interaction with biological targets. This unique structural feature can lead to different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H17ClN2O3S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-3-25-15-9-12(8-14(20)17(15)23)10-16-18(24)22-19(26-16)21-13-6-4-11(2)5-7-13/h4-10,23H,3H2,1-2H3,(H,21,22,24)/b16-10+ |
InChI Key |
NBXHOAGEDTWXRW-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.